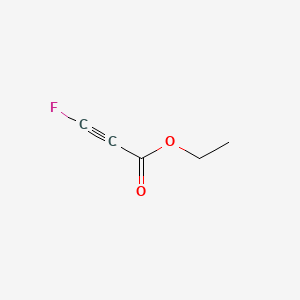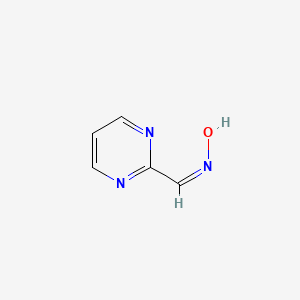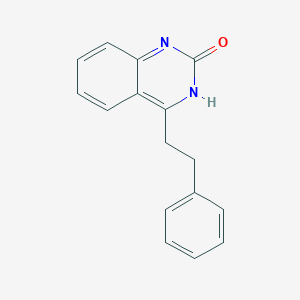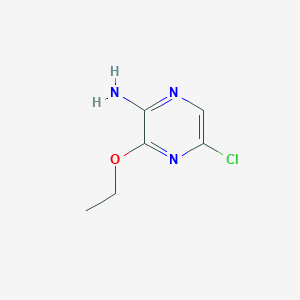
3-Amino-2,2-dimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-dimethylbutan-1-ol is an organic compound with the molecular formula C6H15NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-2,2-dimethylbutan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitro-2,2-dimethylbutan-1-ol using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the reductive amination of 2,2-dimethylbutanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-nitro-2,2-dimethylbutan-1-ol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2,2-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 3-Amino-2,2-dimethylbutanal or 3-Amino-2,2-dimethylbutanone.
Reduction: 3-Amino-2,2-dimethylbutane.
Substitution: 3-Amino-2,2-dimethylbutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-dimethylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active compounds and can be used in enzyme studies.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-dimethylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate cellular pathways and influence physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,3-dimethylbutan-1-ol: Similar structure but with the amino group on a different carbon.
3-Amino-2,2-dimethylpropan-1-ol: Lacks one carbon in the backbone.
3-Amino-2-methylbutan-1-ol: Has one less methyl group.
Uniqueness
3-Amino-2,2-dimethylbutan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a primary amine and a primary alcohol on a branched butane backbone makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
51942-56-4 |
|---|---|
Molekularformel |
C6H15NO |
Molekulargewicht |
117.19 g/mol |
IUPAC-Name |
3-amino-2,2-dimethylbutan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(7)6(2,3)4-8/h5,8H,4,7H2,1-3H3 |
InChI-Schlüssel |
LPYUXUILCKAQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)




![2-Methyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B11924735.png)



![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)


